molecular formula CH4S B3332546 Methanethiol-13C CAS No. 90500-11-1

Methanethiol-13C

Cat. No.: B3332546
CAS No.: 90500-11-1
M. Wt: 49.10 g/mol
InChI Key: LSDPWZHWYPCBBB-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanethiol-13C, also known as carbon-13 labeled methanethiol, is a stable isotope of methanethiol that contains a carbon-13 atom. Methanethiol itself is an organosulfur compound with the chemical formula CH₃SH. It is a colorless gas with a distinctive putrid smell, often described as similar to rotten cabbage or eggs. Methanethiol is naturally found in the blood, brain, and feces of animals, as well as in plant tissues. The carbon-13 labeling is used in various scientific research applications to trace and study the compound’s behavior and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanethiol-13C can be synthesized through several methods. One common approach involves the reaction of carbon-13 labeled methanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the efficient formation of this compound.

Industrial Production Methods: In an industrial setting, this compound is produced by introducing carbon-13 labeled methane into a reaction chamber containing hydrogen sulfide. The reaction is facilitated by a catalyst, often a metal sulfide, and occurs at elevated temperatures. The resulting this compound is then purified through distillation or other separation techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Methanethiol-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to form dimethyl disulfide (CH₃SSCH₃) and further to methanesulfonic acid (CH₃SO₃H). Common oxidizing agents include hydrogen peroxide and bleach.

Reduction: this compound can be reduced to methane (CH₄) and hydrogen sulfide (H₂S) using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group (SH) is replaced by other nucleophiles. For example, reacting with sodium methoxide (CH₃ONa) forms sodium methanethiolate (CH₃SNa) and methanol (CH₃OH).

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, bleach
  • Reducing agents: Lithium aluminum hydride
  • Nucleophiles: Sodium methoxide

Major Products:

Scientific Research Applications

Methanethiol-13C is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Chemistry:

  • Tracing reaction pathways and mechanisms in organic synthesis.
  • Studying the behavior of sulfur-containing compounds in various chemical environments.

Biology:

  • Investigating the metabolic pathways of sulfur-containing compounds in living organisms.
  • Studying the role of methanethiol in biological systems, including its production and degradation.

Medicine:

  • Developing diagnostic tools for detecting volatile sulfur compounds in breath analysis.
  • Researching the potential role of methanethiol as a biomarker for certain diseases, such as cancer.

Industry:

Mechanism of Action

Methanethiol-13C exerts its effects through various molecular targets and pathways. One key pathway involves its rapid degradation by methanethiol oxidase (MTO), an enzyme that converts methanethiol to formaldehyde and hydrogen sulfide. This degradation process is crucial for maintaining sulfur homeostasis in biological systems. This compound can also participate in non-enzymatic reactions, such as the Maillard reaction between glucose and methionine, leading to the formation of methanethiol and other sulfur-containing compounds .

Comparison with Similar Compounds

  • Ethanethiol (C₂H₅SH)
  • Propanethiol (C₃H₇SH)
  • Dimethyl sulfide (CH₃SCH₃)
  • Hydrogen sulfide (H₂S)

Uniqueness: Methanethiol-13C is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in scientific research. This isotopic labeling provides valuable insights into the behavior and interactions of methanethiol in various chemical and biological systems .

Properties

IUPAC Name

(113C)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4S/c1-2/h2H,1H3/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDPWZHWYPCBBB-OUBTZVSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745976
Record name (~13~C)Methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

49.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90500-11-1
Record name (~13~C)Methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90500-11-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanethiol-13C
Reactant of Route 2
Methanethiol-13C
Reactant of Route 3
Methanethiol-13C
Reactant of Route 4
Methanethiol-13C
Reactant of Route 5
Methanethiol-13C
Reactant of Route 6
Methanethiol-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.